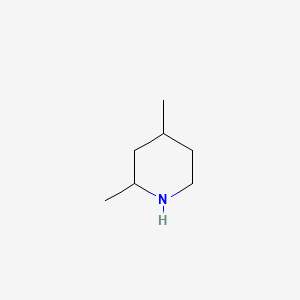

2,4-Dimethylpiperidine

描述

Overview of Piperidine (B6355638) Heterocycles in Advanced Chemistry

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry and drug discovery. nih.govijnrd.org This structural unit is prevalent in a vast number of natural products, known as alkaloids, and is a key component in numerous synthetic pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netacs.org The prevalence of the piperidine ring is attributed to its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized. nih.govphytobank.ca Its saturated, non-aromatic nature allows it to adopt well-defined chair and boat conformations, which can be crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. phytobank.ca Piperidine derivatives have demonstrated a wide array of pharmacological activities, including uses as analgesics, anticancer agents, antivirals, and central nervous system modulators. ijnrd.orgresearchgate.net

Significance of 2,4-Dimethylpiperidine as a Core Structure in Synthetic Chemistry

Within the broad family of piperidines, this compound stands out as a significant building block in synthetic chemistry. Its structure, featuring methyl groups at the 2 and 4 positions, provides a unique combination of steric and electronic properties. nih.gov These methyl groups influence the molecule's conformational preferences and basicity, which in turn affects its reactivity and utility as a ligand, catalyst, or synthetic intermediate. nih.gov The specific arrangement of these substituents creates distinct stereoisomers, each with potentially different chemical behaviors. nih.gov This isomeric diversity is particularly valuable in asymmetric synthesis, where chiral ligands or auxiliaries are required to control the stereochemical outcome of a reaction. The defined stereochemistry of this compound isomers makes them useful tools for creating complex, stereochemically-defined molecules, which is a critical aspect in the development of new pharmaceuticals and materials.

Isomeric Considerations of Dimethylpiperidines

The substitution of two methyl groups onto the piperidine ring gives rise to a variety of isomers, which are categorized based on the position of the substituents (regioisomers) and their spatial orientation (diastereoisomers and enantiomers).

Regioisomers of dimethylpiperidine differ in the positions at which the two methyl groups are attached to the piperidine ring. The possible regioisomers include 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylpiperidine. Each of these regioisomers possesses unique physical and chemical properties.

For this compound specifically, the presence of substituents at carbons 2 and 4 leads to the possibility of diastereomers: cis and trans. nih.gov In the cis isomer, the two methyl groups are on the same side of the piperidine ring's plane, while in the trans isomer, they are on opposite sides. nih.gov These diastereomers are distinct compounds with different conformational energies and stabilities. For instance, in the chair conformation, the cis-2,4-disubstituted isomer exists almost exclusively in a di-equatorial conformation to minimize steric strain. nih.gov The trans isomer, however, must have one axial and one equatorial substituent in its lowest energy chair conformations. nih.gov This difference in conformational preference significantly impacts their reactivity. nih.gov

| Isomer Type | Examples | Key Differentiator |

|---|---|---|

| Regioisomers | 2,3-Dimethylpiperidine, this compound, 2,6-Dimethylpiperidine, 3,5-Dimethylpiperidine | Different connectivity of methyl groups on the piperidine ring. |

| Diastereomers (of this compound) | cis-2,4-Dimethylpiperidine, trans-2,4-Dimethylpiperidine | Relative spatial orientation of the two methyl groups (same side vs. opposite sides). |

Chirality is a key feature of this compound. The carbon atoms at positions 2 and 4 are both chiral centers (unless a plane of symmetry exists), meaning the molecule can be non-superimposable on its mirror image. msu.edu This gives rise to enantiomers, which are pairs of stereoisomers that are mirror images of each other.

For this compound, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers:

The trans isomer exists as a pair of enantiomers: (2R,4S)-2,4-dimethylpiperidine and (2S,4R)-2,4-dimethylpiperidine. nih.gov

The cis isomer also exists as a pair of enantiomers: (2R,4R)-2,4-dimethylpiperidine and (2S,4S)-2,4-dimethylpiperidine.

These enantiomeric pairs have identical physical properties (except for the direction in which they rotate plane-polarized light) but can exhibit vastly different behavior in a chiral environment, such as interactions with biological systems or in asymmetric catalysis. The ability to isolate or selectively synthesize a single enantiomer is a significant goal in many chemical applications.

| Diastereomer | Enantiomeric Pair | Stereochemical Configuration |

|---|---|---|

| trans-2,4-Dimethylpiperidine | Enantiomer 1 | (2R,4S) |

| Enantiomer 2 | (2S,4R) | |

| cis-2,4-Dimethylpiperidine | Enantiomer 1 | (2R,4R) |

| Enantiomer 2 | (2S,4S) |

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFODNIBQPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978604 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-19-0 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethylpiperidine and Its Derivatives

Stereoselective Synthesis of 2,4-Dimethylpiperidine

Stereoselective synthesis is paramount in producing specific spatial arrangements of atoms in chiral molecules like this compound. The relative orientation of the two methyl groups (cis or trans) dramatically influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. nih.gov Therefore, chemists have developed several sophisticated strategies to control the stereochemical outcome of the synthesis.

The catalytic hydrogenation of disubstituted pyridines is a primary method for synthesizing the corresponding piperidines. nih.gov For this compound, this typically involves the reduction of 2,4-dimethylpyridine (B42361) (also known as 2,4-lutidine). sigmaaldrich.com This approach often diastereoselectively yields the cis-isomer. nih.gov The hydrogenation is generally performed under mild and practical conditions, which, after N-protection (e.g., with a Boc group), can produce the desired cis-piperidine in high yield and diastereomeric ratio. For instance, the hydrogenation of a 2,4-disubstituted pyridine (B92270) followed by N-protection with a Boc group has been shown to yield the cis-isomer in 90% yield and with a diastereomeric ratio (dr) greater than 95:5. rsc.org

Kinetic resolution, another advanced reduction strategy, can be employed for the enantioselective synthesis of chiral piperidines. nih.gov This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the stereoisomers. While highly effective for many piperidine (B6355638) substitution patterns, the success of kinetic resolution can vary. For 2,4-disubstituted piperidines, the trans-diastereomers have been observed to react with high selectivity (s-factors of 10–29), whereas the cis-diastereomers show poor selectivity (s-factors of 3–7). nih.gov

| Starting Material | Method | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| 2,4-Disubstituted Pyridine | Hydrogenation & N-Protection | H₂, Catalyst, (Boc)₂O | cis-N-Boc-2,4-disubstituted piperidine | 90% | >95:5 | rsc.org |

| Racemic 2,4-disubstituted piperidines | Catalytic Kinetic Resolution | Chiral Acylating Agent | Enantiopure trans-piperidine | <50% | s = 10-29 (trans) | nih.gov |

Table 1: Asymmetric Hydrogenation and Reduction Strategies

The formation of the piperidine ring via cyclization of an acyclic precursor is a versatile strategy for synthesizing 2,4-disubstituted piperidines. A notable method is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgnih.gov The choice of the radical initiator and trapping agent in this reaction significantly influences the stereochemical outcome. nih.gov

When tributyltin hydride (TBTH) is used, the cyclization typically yields the trans-piperidines with moderate diastereoselectivity, with trans/cis ratios ranging from 3:1 to 6:1. organic-chemistry.orgnih.gov However, a remarkable enhancement in diastereoselectivity can be achieved by using tris(trimethylsilyl)silane (B43935) (TTMSS) as the trapping agent. With TTMSS, the diastereomeric ratio can be improved to as high as 99:1 in favor of the trans isomer. organic-chemistry.orgnih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, which is possible because TTMSS traps the piperidine radical more slowly than TBTH. nih.gov

| Precursor | Reagent | Product Isomer | Diastereomeric Ratio (trans:cis) | Reference |

| 7-substituted-6-aza-8-bromooct-2-enoate | Tributyltin hydride (TBTH) | trans | 3:1 to 6:1 | organic-chemistry.orgnih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane (TTMSS) | trans | Up to 99:1 | organic-chemistry.orgnih.gov |

Table 2: Radical Cyclization for 2,4-Disubstituted Piperidine Synthesis

Another powerful approach involves the functionalization of a pre-existing piperidine or tetrahydropyridine (B1245486) ring. The alkylation of metalloenamines is a highly efficient method for the stereospecific preparation of trans-3,4-disubstituted-4-arylpiperidines. acs.org This strategy involves the deprotonation of a C3-substituted 1,2,3,6-tetrahydropyridine (B147620) to form a metalloenamine, followed by alkylation, which proceeds with high regio- and stereospecificity to create the trans product. acs.org

Furthermore, directed α-lithiation and subsequent trapping with an electrophile, a methodology developed by Beak, provides an alternative route to certain trans-isomers that may be difficult to obtain through other means. rsc.org This method is particularly useful for creating specific diastereoisomers by controlling the position of electrophilic attack on a piperidine ring. researchgate.net

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. researchgate.net For piperidine synthesis, this can involve a sequence of coupling and reduction reactions. For example, a tofacitinib (B832) intermediate, cis-1-benzyl-N,4-dimethylpiperidine-3-amine, is synthesized from 3-bromo-4-methylpyridine. google.com The process involves an initial substitution reaction, followed by protection and catalytic hydrogenation to form the piperidine ring, and finally reductive amination or reaction with a benzyl (B1604629) halide, all as part of a streamlined sequence. google.com Similarly, iridium-catalyzed transfer hydrogenation can be used for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines and can be conceptually extended to piperidines. mdpi.com

Synthesis of Specific Isomers of this compound

The biological and chemical properties of this compound are dictated by its isomeric form, making the selective synthesis of cis and trans isomers a critical objective. nih.gov The isomers possess distinct conformational preferences; for example, an N-Boc protected trans-2,4-disubstituted piperidine tends to adopt a conformation where the 4-substituent is equatorial and the 2-substituent is axial to minimize steric strain. nih.govrsc.org

A common and effective strategy for accessing both cis and trans isomers begins with the diastereoselective hydrogenation of a pyridine precursor, which typically yields the cis-piperidine. rsc.orgnih.gov The resulting cis-isomer can then be converted to the more thermodynamically stable trans-isomer through base-mediated epimerization. nih.govrsc.org This epimerization proceeds via the formation of an enolate intermediate followed by re-protonation. rsc.org This two-step sequence provides a reliable pathway to both diastereomers.

A light-mediated approach using a combination of photocatalysis and hydrogen atom transfer (HAT) has also been developed for the epimerization of piperidines. escholarship.org This method can convert readily accessible but less stable diastereomers into their more stable counterparts with high diastereoselectivity (>95:5). This process has been successfully applied to 2,4-disubstituted piperidines, demonstrating its generality. escholarship.org

| Strategy | Initial Product | Process | Final Product | Key Features | Reference |

| Hydrogenation & Epimerization | cis-Isomer | Base-mediated epimerization | trans-Isomer | Thermodynamic control; general for 2,4-trans isomers. | rsc.orgnih.govrsc.org |

| Photocatalytic Epimerization | Less stable isomer (anti) | Light-mediated epimerization (Photocatalysis + HAT) | More stable isomer (syn) | High diastereoselectivity (>95:5); proceeds via a reversible process. | escholarship.org |

Table 3: Strategies for Generating Specific Isomers of this compound

Diastereoselective Lithiation/Trapping Methodologies

Diastereoselective α-lithiation followed by trapping with an electrophile is a powerful strategy for the synthesis of specific stereoisomers of substituted piperidines. This method often utilizes an N-Boc protecting group, which directs the lithiation to the adjacent position.

For instance, the synthesis of the trans-2,6-disubstituted piperidine isomer, which was not accessible through an epimerization strategy due to steric constraints, was achieved using a modification of Beak's conditions for α-lithiation. rsc.org In this approach, N-Boc 2-methylpiperidine (B94953) was treated with s-BuLi and TMEDA in diethyl ether at -40°C. rsc.org Subsequent trapping of the resulting lithiated species with carbon dioxide afforded the 2,6-disubstituted piperidine as a single regio- and diastereoisomer in 82% yield. rsc.org This intermediate was then methylated to give the final trans-2,6-dimethylpiperidine derivative in 97% yield. rsc.org

This methodology has also been applied to cis-2,4-disubstituted N-Boc-piperidines, where the introduction of an electrophile at the C-6 position occurs with trans stereochemistry. researchgate.net The reaction is believed to proceed through a twist-boat conformation of the lithiated intermediate. researchgate.net

Epimerization Strategies (e.g., base-mediated thermodynamic epimerization)

Epimerization is a common strategy to convert a more easily accessible diastereomer into a thermodynamically more stable one. In the context of this compound derivatives, base-mediated epimerization under thermodynamic control can be used to transform cis isomers into the corresponding trans isomers. nih.gov

The choice of the nitrogen-protecting group is critical for the success of this strategy. For a 2,4-disubstituted N-Boc piperidine, the cis isomer is likely to adopt a twist-boat conformation with both substituents in pseudo-equatorial positions. rsc.orgnih.gov The epimeric trans isomer, however, will adopt a lower energy chair conformation with the 4-substituent in an equatorial position and the 2-substituent in an axial position to avoid unfavorable A(1,3) strain with the Boc group. rsc.orgnih.gov This energy difference drives the epimerization towards the trans isomer. rsc.orgnih.gov

In practice, treating diastereomerically pure cis-piperidines with a base like potassium tert-butoxide in THF can lead to the formation of the trans-piperidines. nih.gov A light-mediated approach combining photocatalysis and hydrogen atom transfer (HAT) has also been reported for the epimerization of various substituted piperidines, including 2,4-disubstituted derivatives, to yield the more stable diastereomer with high selectivity. escholarship.org

Derivatization and Functionalization of this compound

The this compound scaffold can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Piperidine-2,6-dione Derivatives

Piperidine-2,6-dione derivatives are a class of compounds that have attracted significant attention in medicinal chemistry. ontosight.ai The synthesis of these derivatives can be achieved through several routes. One common method involves the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride (B1165640) in toluene (B28343) at reflux. researchgate.net The resulting intermediate is then cyclized using a reagent such as 1,1'-carbonyldiimidazole (B1668759) in chloroform (B151607) under reflux to yield the piperidine-2,6-dione ring. researchgate.net Another approach involves the condensation of suitable starting materials to form the piperidine-2,6-dione core. solubilityofthings.com For instance, 6,6-dimethylpiperidine-2,4-dione (B1337973) can be synthesized from methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate by heating it at reflux in acetonitrile (B52724) with water and a catalytic amount of hydrochloric acid. prepchem.com

Introduction of Amine and Carboxyl Groups

The introduction of amine and carboxyl groups onto the piperidine ring can significantly alter the physicochemical properties of the molecule and provide handles for further functionalization.

A carboxyl group can be introduced, for example, at the 4-position. The synthesis of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride has been achieved through an acid-mediated annulation via the aza-Pummerer approach. In another example, a carboxymethyl group was introduced at the 4-position of a 3,3-dimethylpiperidine (B75641) derivative via nucleophilic acyl substitution using bromoacetic acid. vulcanchem.com The carboxylic acid and the piperidine nitrogen can be protected with suitable groups, such as a benzyl ester and a benzyloxycarbonyl (Cbz) group, respectively, to allow for selective manipulations. vulcanchem.com These protecting groups can be subsequently removed, for instance, the Cbz group can be removed by catalytic hydrogenation. vulcanchem.com

The introduction of an amine group can be accomplished through reductive amination reactions. For example, pyridine-2-methylamine derivatives have been synthesized via reductive amination of an aldehyde with amines like N-4,4-dimethylpiperidine. nih.gov

Formation of Hydrazinyl Derivatives

Hydrazinyl derivatives of piperidines are versatile intermediates in organic synthesis. The synthesis of 4-hydrazinyl-2,2-dimethylpiperidine (B13129263) can be achieved by reacting 2,2-dimethylpiperidine (B1364143) with hydrazine (B178648) hydrate (B1144303) under acidic conditions. smolecule.com The reactivity of the resulting hydrazinyl group allows for further transformations, such as the formation of hydrazones by reaction with aldehydes or ketones. smolecule.com

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of piperidine are of interest in medicinal chemistry. nih.gov A general and widely used method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For the synthesis of 4,4-dimethylpiperidine-1-sulfonamide, 4,4-dimethylpiperidine (B184581) is reacted with a sulfonylating agent like chlorosulfonic acid in anhydrous conditions. vulcanchem.com The efficiency of this reaction can be enhanced by the use of coupling agents. vulcanchem.com

Aminoacetylenic Tetrahydrophthalimide Analogues

The synthesis of aminoacetylenic tetrahydrophthalimide analogues incorporating a this compound moiety is achieved through a multi-step process that begins with the modification of tetrahydrophthalimide. The general synthetic route involves the N-alkylation of the tetrahydrophthalimide ring with a propargyl group, followed by a Mannich reaction to introduce the aminomethyl group. innovareacademics.in

The initial step consists of the alkylation of tetrahydrophthalimide with 3-bromoprop-1-yne (propargyl bromide). innovareacademics.in This reaction is typically carried out in the presence of a solvent such as acetonitrile under basic conditions. The anionic nitrogen of the tetrahydrophthalimide acts as a nucleophile, displacing the bromide from propargyl bromide to yield 2-(prop-2-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione. innovareacademics.in

The subsequent and key step is the Mannich reaction, which introduces the dimethylpiperidine functionality. innovareacademics.in The previously synthesized propargylated tetrahydrophthalimide is reacted with paraformaldehyde and a cyclic amine, in this case, this compound. This reaction is facilitated by a catalytic amount of cuprous chloride in a solvent like peroxide-free dioxane and is typically driven to completion by heating under reflux. innovareacademics.in This one-pot reaction results in the formation of the desired 2-[4-(2,4-dimethylpiperidin-1-yl)but-2-yn-1-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione. A study on analogous compounds using various cyclic amines reported yields ranging from 52.4% to 60.75% for this Mannich reaction step. innovareacademics.in

The structure of the final compounds can be confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. innovareacademics.in

Table 1: Synthesis of Aminoacetylenic Tetrahydrophthalimide Analogues Note: The following data is based on the synthesis of a closely related analogue, 2-[4-(2,6-dimethylpiperidine-1-yl)but-2-yn-1-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione, as a representative example of the synthetic methodology. innovareacademics.in

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| 2-(prop-2-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione | Paraformaldehyde, 2,6-Dimethylpiperidine, Cuprous chloride, Dioxane | 2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (AZ-2) | 52.4-60.75 | innovareacademics.in |

Conformational Analysis and Spectroscopic Characterization of 2,4 Dimethylpiperidine

The stereochemistry of the piperidine (B6355638) ring in 2,4-dimethylpiperidine gives rise to distinct conformational isomers. The relative orientations of the two methyl groups (cis and trans) and their axial or equatorial positions on the piperidine ring result in a complex conformational landscape. The characterization and differentiation of these conformers rely heavily on a combination of advanced spectroscopic techniques and computational modeling.

Reactivity and Reaction Mechanisms of 2,4 Dimethylpiperidine and Its Derivatives

Role as a Catalyst and Reagent in Organic Reactions

2,4-Dimethylpiperidine and its derivatives serve as versatile building blocks and reagents in organic synthesis. guidechem.com Their steric and electronic properties, dictated by the methyl groups on the piperidine (B6355638) ring, influence their reactivity and application. While often used as a structural motif in larger molecules, the piperidine nitrogen's basicity and nucleophilicity allow it to participate directly in or catalyze various reactions.

One key application is in the synthesis of pharmaceutically active compounds, where the this compound scaffold is incorporated as a fundamental structural unit. guidechem.com Its derivatives have also been employed in catalytic systems. For instance, in the kinetic resolution of cyclic amines, which is a crucial method for obtaining enantiomerically pure compounds, derivatives of substituted piperidines are utilized. nih.gov A study on the kinetic resolution of disubstituted piperidines highlighted the significant impact of the conformational arrangement (cis vs. trans isomers) on both the reaction rate and the selectivity of the resolution process. nih.gov

Derivatives of this compound are also used in the creation of complex molecular architectures. For example, N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide was synthesized through an amide formation reaction, demonstrating the role of the this compound moiety as a key structural component in potential therapeutic agents. nih.gov

Table 1: Applications of this compound and its Derivatives in Organic Reactions

| Application | Role of this compound Moiety | Reaction Type | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Building Block | Amide Formation | nih.gov |

| Kinetic Resolution | Substrate | Enantioselective Acylation | nih.gov |

Participation in Nucleophilic Substitution Reactions

The nitrogen atom in the this compound ring is nucleophilic and can participate in various substitution reactions. scbt.com The rate and mechanism of these reactions are influenced by the steric hindrance provided by the two methyl groups.

Studies on aromatic nucleophilic substitution have utilized substituted piperidines, including trans-2,6-dimethylpiperidine, which is structurally related to this compound, to probe reaction mechanisms. acs.org In reactions with substrates like fluoro-2,4-dinitrobenzene, a significant decrease in reaction rate was observed when moving from piperidine to 2-methylpiperidine (B94953) and further to trans-2,6-dimethylpiperidine. This rate drop is attributed to increased steric repulsion between the nucleophile (the piperidine) and the benzene (B151609) ring in the transition state. acs.org These findings suggest that the transition state resembles a tetrahedral intermediate, and the conformation of this intermediate is critical in determining the reaction's progress. acs.org

The piperidine nitrogen can act as a nucleophile to displace leaving groups in SN2 reactions. For example, a derivative, 4,4-dimethylpiperidine-2,6-dione, was reacted with bromomethyl coumarin (B35378) in an SN2 reaction to form a new C-N bond. researchgate.net The basicity of the piperidine ring facilitates its reactivity in such nucleophilic substitution reactions. scbt.com Derivatives can also be formed through nucleophilic substitution on the piperidine nitrogen itself, such as in alkylation reactions.

Hydrazone Formation and Oxidation Reactions of Hydrazinyl Derivatives

Hydrazinyl derivatives of piperidines are valuable synthetic intermediates due to the reactivity of the hydrazine (B178648) group. smolecule.com 4-Hydrazinyl-2,2-dimethylpiperidine (B13129263), a related compound, demonstrates the typical reactions of this class. smolecule.com

Hydrazone Formation: The hydrazine functionality readily reacts with aldehydes and ketones to form hydrazones. smolecule.comresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N-NH- linkage. researchgate.net This reaction is widely used for the derivatization and quantification of carbonyl compounds. researchgate.net For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common reagent used to form colored hydrazone derivatives that can be analyzed chromatographically. researchgate.netnih.gov

Oxidation Reactions: The hydrazine group in these derivatives can be oxidized to form various nitrogen-containing compounds, such as azo compounds. smolecule.com The oxidation of hydrazone derivatives has been studied using reagents like lead tetraacetate (LTA), mercuric acetate, and iodobenzene (B50100) diacetate. dcu.ie These reactions can lead to cyclizations and rearrangements, providing pathways to diverse heterocyclic structures. dcu.ie

Table 2: Reactivity of Hydrazinyl-Piperidine Derivatives

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Synthesis, Derivatization | smolecule.comresearchgate.net |

Mechanisms of Piperidine Ring Formation

The synthesis of the this compound ring can be achieved through various cyclization and reduction strategies. A primary method for forming piperidine rings is the catalytic hydrogenation of corresponding pyridine (B92270) precursors.

The hydrogenation of substituted pyridines, such as 2,4-dimethylpyridine (B42361) (2,4-lutidine), over catalysts like palladium on carbon (Pd/C) or using iridium or borenium catalysts, leads to the corresponding piperidine. mdpi.com The stereoselectivity of this reduction can be controlled to yield specific isomers (cis or trans) of this compound. For instance, asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts can produce enantioenriched piperidines. mdpi.com The reaction often proceeds through successive protonations and stereoselective enamine protonation steps. mdpi.com

Other methods for constructing the piperidine ring include intramolecular cyclization reactions. These can involve:

Intramolecular Hydroamination: Transition metals like rhodium can catalyze the intramolecular hydroamination of suitable amino-alkene precursors to form the six-membered ring. smolecule.com

Reductive Amination: Iron-catalyzed intramolecular reductive amination of precursors containing both an amine and a carbonyl or related group can form the piperidine ring. mdpi.com

Cyclization of Linear Precursors: Appropriately substituted linear molecules containing nitrogen and carbon can undergo intramolecular cyclization to form the piperidine ring. smolecule.com

Studies on the Reactivity of Derivatives with Specific Functional Groups

The reactivity of this compound derivatives is highly dependent on the nature and position of their functional groups.

Halogenated Derivatives: The presence of a halogen, such as in 3-bromo-6,6-dimethylpiperidine-2,4-dione, significantly influences the molecule's electrophilicity. The electron-withdrawing bromine atom increases the electrophilicity of the adjacent diketone carbons, making them more susceptible to nucleophilic attack. This facilitates substitution reactions where the bromine atom is replaced by nucleophiles like amines or thiols.

Hydrazinyl Derivatives: As discussed in section 4.3, the hydrazine group is a key functional group that imparts specific reactivity. Its nitrogen atoms can act as nucleophiles, and the group can undergo condensation and oxidation reactions. smolecule.com The presence of the hydrazine moiety is also linked to various biological activities, making these derivatives interesting for pharmaceutical development. smolecule.com

Amide Derivatives: The amide bond can be formed at the piperidine nitrogen, as seen in the synthesis of N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide. nih.gov In this case, the this compound acts as an amine reacting with a carboxylic acid derivative. The conformation of the resulting molecule, including the twisted boat conformation of the piperidine ring, was confirmed by X-ray crystallography. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| trans-2,6-Dimethylpiperidine |

| 2-Methylpiperidine |

| Fluoro-2,4-dinitrobenzene |

| 4,4-Dimethylpiperidine-2,6-dione |

| Bromomethyl coumarin |

| 4-Hydrazinyl-2,2-dimethylpiperidine |

| 2,4-dinitrophenylhydrazine (DNPH) |

| Lead tetraacetate (LTA) |

| Mercuric acetate |

| Iodobenzene diacetate |

| 2,4-Dimethylpyridine (2,4-lutidine) |

| Palladium on carbon (Pd/C) |

| 3-Bromo-6,6-dimethylpiperidine-2,4-dione |

Applications in Advanced Chemical Research and Materials Science

Use as a Building Block in Complex Molecule Synthesis

The 2,4-dimethylpiperidine scaffold serves as a crucial building block in the synthesis of more complex molecules. Its substituted piperidine (B6355638) ring is a common feature in many biologically active compounds. ontosight.ai The specific placement of the two methyl groups influences the molecule's three-dimensional shape, which is a critical factor in its interactions with biological targets. nih.govrsc.org

Researchers have utilized isomers of dimethylpiperidine to create diverse molecular shapes, which is particularly important in medicinal chemistry for developing new drugs. nih.govrsc.org For instance, the hydrogenation of a corresponding dimethylpyridine precursor can yield cis-2,4-dimethylpiperidine derivatives. nih.govrsc.org These can then be transformed into their trans-diastereomers through processes like base-mediated epimerization. nih.govrsc.org The ability to selectively synthesize different isomers of this compound allows for the creation of a wide range of molecular structures with distinct properties, making it a versatile tool for chemists. nih.govrsc.org

Role in Medicinal Chemistry and Pharmaceutical Development

The this compound moiety is of significant interest in medicinal chemistry and pharmaceutical development due to its presence in a variety of biologically active compounds. ontosight.ai Piperidine and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. acs.org

The this compound framework is a key precursor in the synthesis of various pharmaceutical agents. ontosight.ai Its structural features are integral to the development of drugs targeting a range of conditions. For example, derivatives of dimethylpiperidine have been investigated for their potential as kappa-opioid receptor antagonists and as agents for treating neurological disorders. nih.gov The synthesis of complex drugs often involves the use of piperidine-containing building blocks to construct the final active molecule. smolecule.comcymitquimica.comgoogle.com

Structure-Activity Relationship (SAR) studies are fundamental to drug design, and the this compound scaffold provides a valuable platform for such investigations. By systematically modifying the structure of this compound-containing molecules and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects. nih.gov For instance, SAR studies on a class of kappa-opioid receptor antagonists revealed that the presence and position of methyl groups on the piperidine ring significantly influence the compound's potency and selectivity. nih.gov These studies are crucial for optimizing lead compounds to enhance their efficacy and reduce potential side effects.

Molecular docking is a computational technique used to predict how a small molecule, such as a derivative of this compound, binds to a protein target. openaccessjournals.com This method is instrumental in understanding the molecular basis of a drug's action and in designing new drugs. openaccessjournals.com For example, docking studies have been used to investigate the interaction of cis-2,6-dimethylpiperidine (B46485) sulfonamides with the enzyme acetylcholinesterase, a target for Alzheimer's disease treatment. researchgate.net These studies help to visualize the binding mode and identify key interactions, such as hydrogen bonds, that contribute to the compound's activity. researchgate.neticm.edu.pl The insights gained from molecular docking can guide the synthesis of more potent and selective inhibitors.

A study on a 4,4-dimethylpiperidine-2,6-dione derivative used molecular docking to predict its binding affinity to specific protein targets, achieving binding affinities of -9.5 kcal/mol and -8.2 kcal/mol. nih.gov

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing a heterocyclic ring. mdpi.comijsrtjournal.com The this compound scaffold is a valuable starting point for the synthesis of novel, biologically active heterocycles. mdpi.com By incorporating the dimethylpiperidine motif into larger, more complex heterocyclic systems, researchers can create new compounds with a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. acs.orgmdpi.com The development of new synthetic methods to create these complex molecules is an active area of research. acs.org

Fragment-based drug discovery (FBDD) is a modern approach to drug development that uses small, low-molecular-weight compounds, or "fragments," as starting points for building more potent drug candidates. rsc.orgnih.gov Saturated, three-dimensional fragments are particularly valuable in FBDD because they can access a wider range of chemical space compared to flat, two-dimensional molecules. nih.govrsc.orgrsc.org

The various isomers of this compound and their derivatives are considered excellent examples of 3D fragments. nih.govrsc.org The saturation of the piperidine ring provides a significant increase in shape diversity and complexity with only a small increase in molecular weight. nih.govrsc.org Researchers have synthesized libraries of piperidine-based 3D fragments, including those derived from this compound, and have shown that they possess suitable properties for use in FBDD programs. nih.govrsc.orgrsc.org Analysis of these fragment libraries helps in understanding the available 3D chemical space and in designing novel drug discovery campaigns. nih.govrsc.orgastx.com

Interactive Data Table of Research Findings

| Research Area | Key Finding | Compound/Derivative Focus | Significance | Citation |

| Complex Molecule Synthesis | Cis- and trans-isomers of substituted piperidines can be selectively synthesized. | 2,4-disubstituted N-Boc piperidines | Provides access to diverse 3D molecular scaffolds for further chemical elaboration. | nih.govrsc.org |

| SAR Studies | Methyl group substitutions on the piperidine ring significantly impact kappa-opioid receptor antagonism. | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues | Guides the optimization of potent and selective opioid receptor antagonists. | nih.gov |

| Molecular Docking | Docking studies predicted strong binding affinities of a piperidine derivative to protein targets. | 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | Demonstrates the potential of the compound as a therapeutic agent and validates computational models. | nih.gov |

| 3D Fragment Discovery | Dimethylpiperidine isomers offer significant shape diversity for fragment-based drug discovery. | Dimethyl piperidine isomers | Expands the accessible 3D chemical space for identifying novel drug starting points. | nih.govrsc.org |

Applications in Agrochemicals and Specialty Chemicals

The piperidine scaffold is a crucial building block in the development of modern agrochemicals, including insecticides, herbicides, and fungicides. ontosight.aiccspublishing.org.cn While specific data on this compound's direct large-scale use in commercial agrochemicals is not extensively documented in publicly available literature, the broader class of substituted piperidines, particularly dimethylpiperidines, serves as vital intermediates in their synthesis. tuodaindus.comchemimpex.com The strategic placement of methyl groups on the piperidine ring, as seen in the 2,4-isomer, can significantly influence the biological efficacy, selectivity, and physical properties of the final active ingredient. ccspublishing.org.cnnih.gov

In the field of agrochemicals, modifications to the piperidine ring are a common strategy to fine-tune the properties of a pesticide. For instance, the introduction of methyl groups can enhance the molecule's lipophilicity, potentially improving its ability to penetrate plant cuticles or insect exoskeletons. This structural alteration is a key aspect of creating more effective and targeted agricultural products. ccspublishing.org.cn Derivatives of dimethylpiperidine are explored for creating herbicides with better rain-fastness and fungicides with optimized systemic activity within the plant. tuodaindus.com

Specialty chemicals, a category that includes performance materials, coatings, and electronic chemicals, also utilize piperidine derivatives as synthesis intermediates. ontosight.airxweb-prd.com The reactivity of the secondary amine in this compound allows it to be a versatile building block for more complex molecules used in these specialized applications. ontosight.ai For example, piperidine derivatives are used in the production of specialty polymers for coatings and adhesives. chemimpex.com

The table below summarizes the established and potential applications of substituted piperidines, like this compound, in these sectors.

| Application Area | Role of Substituted Piperidine | Potential Impact of 2,4-Dimethyl Substitution | Relevant Compounds/Classes |

| Agrochemicals | Intermediate in synthesis | May enhance biological activity and target specificity. tuodaindus.com | Insecticides, Herbicides, Fungicides, Plant Growth Regulators ccspublishing.org.cntuodaindus.com |

| Specialty Chemicals | Building block for complex molecules | Contributes to the synthesis of high-performance materials. chemimpex.comrxweb-prd.com | Polymers, Coatings, Adhesives chemimpex.com |

Detailed research findings indicate that the structural diversity offered by various isomers of dimethylpiperidine is a significant asset in medicinal and agricultural chemistry. nih.gov The synthesis of different regio- and diastereoisomers of substituted piperidines is a key area of research for creating novel compounds with tailored properties for specific applications. mdpi.comnih.gov

Research Tool for Studying Reaction Mechanisms

The unique structural characteristics of this compound, including its stereochemistry and steric hindrance, make it a valuable tool for researchers studying organic reaction mechanisms. As a sterically hindered secondary amine, its reactivity can provide insights into the steric and electronic effects governing chemical transformations.

Furthermore, this compound possesses two chiral centers, leading to the existence of different stereoisomers (cis and trans). These distinct isomers can be used to investigate the stereoselectivity and stereospecificity of reactions. For example, using a specific stereoisomer of this compound as a reactant or a catalyst can help elucidate how the three-dimensional arrangement of atoms influences the stereochemical outcome of a product. This is particularly relevant in the field of asymmetric synthesis, where controlling stereochemistry is critical. researcher.life The use of substituted piperidines in studying reaction kinetics and mechanisms under various solvent conditions has also been explored, providing deeper understanding of the reaction pathways. ajgreenchem.com

| Research Application | How this compound is Utilized | Mechanistic Insight Gained |

| Steric Effect Studies | Used as a sterically hindered base or nucleophile. | Elucidates the influence of steric bulk on reaction rates and pathways. |

| Stereochemical Probes | Employs specific cis/trans isomers in reactions. | Investigates the stereoselectivity and stereospecificity of a transformation. |

| Asymmetric Catalysis | Serves as a chiral ligand or auxiliary. | Helps understand the transfer of chirality from catalyst to product. |

| Kinetic Studies | Reactivity is monitored under different conditions. | Provides data on reaction rates and helps to support or refute proposed mechanisms. ajgreenchem.com |

The study of how substituted piperidines interact and form complexes through hydrogen bonding also contributes to understanding intermolecular forces, which is fundamental to reaction mechanisms in solution. researchgate.net The unique structure of compounds like 4-hydrazinyl-2,2-dimethylpiperidine (B13129263) makes them useful tools for studying reaction mechanisms specifically involving hydrazines and piperidines. smolecule.com

Future Directions and Emerging Research Areas

Development of More Efficient and Selective Synthetic Routes

The synthesis of specific stereoisomers of substituted piperidines like 2,4-dimethylpiperidine remains a challenging yet crucial area of research. Traditional methods often result in racemic mixtures, necessitating difficult and costly resolution steps. Consequently, a primary focus of future research is the development of synthetic pathways that are not only efficient in terms of yield and resource utilization but are also highly selective, providing precise control over the stereochemistry of the final product.

Recent advancements have shown promise in achieving high diastereoselectivity. For instance, the hydrogenation of substituted pyridines under mild conditions has been demonstrated to produce structurally complex piperidines with high yields and diastereomeric ratios. One notable approach involves the hydrogenation of 2,4-disubstituted pyridines, which can yield the corresponding cis-piperidines as the major product with a diastereomeric ratio greater than 95:5.

Another innovative strategy is the use of visible light-initiated, iodine-catalyzed C-H amination. This method has successfully altered the conventional reaction pathways to favor piperidine (B6355638) formation over the typically preferred pyrrolidine (B122466) synthesis. This technique demonstrates high selectivity (>90%) for piperidine formation and has been effectively applied to a range of substrates. The development of such protocols streamlines the preparation of saturated N-heterocycles, which are vital structural motifs in pharmaceuticals.

Future efforts will likely concentrate on the following areas:

Catalyst Development : Designing novel catalyst systems, including those based on transition metals like ruthenium and rhodium, to achieve even higher levels of enantioselectivity and diastereoselectivity in hydrogenation and other cyclization reactions.

Asymmetric Synthesis : Exploring new chiral auxiliaries and organocatalysts to guide the stereochemical outcome of reactions, thus providing direct access to enantiopure this compound isomers.

Green Chemistry Approaches : Implementing more sustainable synthetic methods that reduce waste, use less hazardous reagents, and operate under milder reaction conditions, such as continuous flow reactors.

A comparative look at emerging synthetic strategies highlights the progress in this field:

| Synthetic Method | Key Features | Selectivity | Yield | Reference |

| Catalytic Hydrogenation | Utilizes catalysts like PtO₂ or Rh/C on substituted pyridines. | Predominantly cis isomers; dr >95:5 in some cases. | Moderate to excellent (e.g., 85-90%). | |

| Iodine-Catalyzed C-H Amination | Employs visible light and an iodine catalyst for intramolecular cyclization. | High selectivity for piperidine formation (>90%). | >95% based on recovered starting material. | |

| Intramolecular Radical C-H Amination | Involves radical cyclization via 1,6-hydrogen atom transfer. | Can be tailored for specific isomers. | Good yields reported for related piperidines. |

Advanced Computational Studies for Predictive Modeling

The integration of computational chemistry has become indispensable in modern chemical research. For this compound and its derivatives, advanced computational studies are paving the way for predictive modeling of their properties and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are being employed to investigate molecular structure, vibrational frequencies, and electronic properties.

These computational tools allow researchers to:

Predict Stereochemical Outcomes : Model transition states of reactions to predict which stereoisomer is more likely to form under specific conditions, thereby guiding the design of selective synthetic routes.

Elucidate Reaction Mechanisms : Gain detailed insights into the step-by-step process of chemical reactions, such as the conformational effects that influence the reactivity and selectivity in kinetic resolutions of disubstituted piperidines.

Forecast Physicochemical Properties : Use Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models to predict properties like solubility, stability, and biological activity based on molecular structure.

For example, computational studies have been crucial in understanding the binding modes of piperidine-based compounds to biological targets, such as sigma receptors, which is vital for drug discovery. Molecular dynamics simulations can reveal key interactions between a ligand and a protein, guiding the design of more potent and selective drug candidates.

The table below summarizes key computational methods and their applications in the study of piperidine derivatives:

| Computational Method | Application | Predicted Parameters | Reference |

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational spectra, and electronic structure. | Optimized bond lengths and angles, HOMO-LUMO energies, NMR chemical shifts. | |

| Molecular Docking & Dynamics | Predicting the binding affinity and interaction of ligands with target proteins. | Binding modes, interaction energies, crucial amino acid residues. | |

| QSAR/QSPR Modeling | Correlating molecular descriptors with biological activity or physical properties. | Antimicrobial activity, thermal stability, photovoltaic efficiency. |

Future research in this domain will likely focus on the development of more accurate and efficient computational models, leveraging machine learning and artificial intelligence to analyze large datasets and predict the properties of novel this compound derivatives with greater precision.

Expansion of Applications in Catalysis and Materials Science

While this compound is recognized for its role as a building block in pharmaceuticals, its potential in catalysis and materials science is a rapidly emerging field of investigation. The inherent structural and electronic properties of the piperidine ring make it an attractive component for a variety of applications.

In Catalysis: The nitrogen atom in the piperidine ring can act as a Lewis base or be part of a ligand for a metal catalyst. Chiral derivatives of this compound are being explored as organocatalysts or as ligands in asymmetric catalysis. For instance, dimethylpiperidine structures can serve as catalysts in reactions where the nitrogen atom facilitates the reaction by donating electrons, such as in asymmetric hydrogenation, to produce molecules with high enantiomeric excess. The specific stereoisomer (cis or trans) can significantly influence the catalyst's effectiveness and selectivity.

In Materials Science: The rigid, three-dimensional structure of the this compound scaffold is being incorporated into the design of new materials with unique properties. Potential applications include:

Polymers and Coatings : Used as a reactive intermediate, it can be integrated into polymer backbones to enhance thermal stability and confer specific functionalities. In coatings, its derivatives can improve properties like corrosion resistance.

Advanced Materials : Its structure can be a template or a component in the synthesis of specialized materials like zeolites or metal-organic frameworks (MOFs), where the defined stereochemistry can influence pore size and catalytic activity.

The expansion into these areas is driven by the ability to fine-tune the properties of the final material or catalyst by selecting the appropriate isomer of this compound. Future work will involve synthesizing novel derivatives and evaluating their performance in a wider range of catalytic reactions and material applications, from advanced polymers to functional porous materials.

常见问题

Q. How does this compound interact with biological membranes, and what are the implications for drug delivery?

- Methodological Answer : Langmuir monolayer assays measure insertion into lipid bilayers (DPPC or POPC). Fluorescence anisotropy (using DPH probes) assesses membrane fluidity changes. MD simulations reveal preferential localization near hydrophobic tails, enhancing transcellular transport. Compare with logD (octanol/water) to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。